molecular formula C19H22ClN5O3S B2879804 Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-90-8

Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2879804
CAS No.: 869343-90-8
M. Wt: 435.93
InChI Key: GRRJWABPDJLNNC-UHFFFAOYSA-N
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Description

Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxy group at position 6 and a methyl group at position 2. The molecule is further substituted with a 2-chlorophenyl group and linked to a piperazine ring via a carboxylate ester.

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRJWABPDJLNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that results in a variety of biological activities. The compound’s interaction with its targets could result in changes at the molecular level, leading to the observed biological effects.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, and more.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that this compound may have good bioavailability

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level. These could include reducing inflammation, alleviating pain, inhibiting microbial growth, blocking viral replication, and more.

Biological Activity

Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869343-90-8) is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural composition that includes a piperazine ring, a thiazolo-triazole moiety, and an ethyl carboxylate group. Its molecular formula is C19H22ClN5O3SC_{19}H_{22}ClN_{5}O_{3}S with a molecular weight of approximately 435.93 g/mol .

Chemical Structure and Properties

The compound's structural components contribute to its diverse biological activities:

Component Description
Piperazine Ring Known for its pharmacological versatility.
Thiazolo-Triazole Associated with antimicrobial and antifungal properties.
Chlorophenyl Group Enhances biological activity through electron-withdrawing effects.

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole structures often exhibit significant antimicrobial properties. This compound has been highlighted for its potential efficacy against various microbial strains due to the combined effects of its structural moieties .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the thiazole and triazole rings may interact with microbial enzymes or disrupt cellular processes, leading to inhibition of growth or cell death .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial activity of similar thiazole and triazole derivatives demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound was found to enhance its potency compared to simpler analogs .

In Silico Studies

In silico docking studies have suggested that this compound can effectively bind to target sites within microbial proteins, potentially disrupting their function. This computational approach provides insights into the binding affinities and interactions at the molecular level .

Potential Therapeutic Applications

Given its structural complexity and preliminary findings regarding its biological activity, this compound may hold promise in various therapeutic areas:

  • Antimicrobial Agents : Targeting bacterial infections.
  • Antifungal Treatments : Potential applications against fungal pathogens.
  • Cancer Research : Investigating effects on cancer cell lines due to structural similarities with known anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid thiazolo-triazole core, chlorophenyl substituent, and piperazine-carboxylate side chain. Below is a detailed comparison with related molecules from the literature:

Core Heterocyclic Systems

  • Thiazolo[3,2-b][1,2,4]triazole Derivatives: A closely related compound, Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (), shares the thiazolo-triazole core but differs in substituents: Position 2: Ethyl group (vs. methyl in the target compound). Aryl Group: 3-Fluorophenyl (vs. 2-chlorophenyl).
  • Pyridazinones and Pyrazoles: Compounds such as 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () and Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate () feature distinct heterocycles (pyridazinone, pyrazole) but retain piperazine-carboxylate or chlorophenyl motifs. The thiazolo-triazole core in the target compound likely offers greater rigidity and hydrogen-bonding capacity (via the 6-hydroxy group) compared to these systems .

Substituent Effects

  • Chlorophenyl vs. Fluorophenyl Groups :
    The 2-chlorophenyl group in the target compound contrasts with the 3-fluorophenyl group in and -fluorophenyl in . Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions in biological systems compared to fluorine .

  • Ester vs. Hydrazide Functional Groups :
    The piperazine-linked carboxylate ester in the target compound differs from hydrazide derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide , ). Esters generally exhibit higher metabolic lability, whereas hydrazides may form stable hydrogen bonds, affecting solubility and bioavailability .

Hydrogen-Bonding and Crystal Packing

  • The 6-hydroxy group on the thiazolo-triazole core may participate in hydrogen-bonding networks similar to those observed in (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (), where N–H···O/S interactions stabilize crystal structures. This feature could enhance the target compound’s crystalline stability or aqueous solubility .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Reference
Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate Thiazolo[3,2-b][1,2,4]triazole 2-Methyl, 6-hydroxy, 2-chlorophenyl Piperazine-carboxylate ester Target
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl, 6-hydroxy, 3-fluorophenyl Piperazine-carboxylate ester
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone 2-Fluorophenyl, piperazine Hydrazide, ketone
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole hybrid 4-Chlorophenyl, 4-fluorophenyl, methylthiazole Carboxylate ester
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione 2-Chlorophenyl, benzylideneamino Thione, hydrazone

Preparation Methods

Formation of Thiazole Intermediate

Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate. This intermediate serves as the precursor for subsequent cyclization.

Cyclization to Thiazolo-Triazole

The thiazole intermediate undergoes cyclization with methyl hydrazinecarboxylate in the presence of acetic acid to form the triazole ring. For example, heating ethyl 2-aminothiazole-4-carboxylate with methyl hydrazine at 100°C for 6 hours yields 6-hydroxy-2-methylthiazolo[3,2-b]triazole-5-carboxylic acid ethyl ester.

Table 1: Optimization of Thiazolo-Triazole Synthesis

Condition Reagents Temperature (°C) Yield (%) Reference
Cyclocondensation Methyl hydrazine, acetic acid 100 78
Microwave-assisted Hydrazine hydrate, DMF 120 (microwave) 85

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A preferred method involves:

Mannich Reaction

The 6-hydroxy-2-methylthiazolo-triazole is treated with formaldehyde and 2-chloroaniline in ethanol under acidic conditions. The Mannich reaction proceeds at 60°C for 12 hours, yielding the (2-chlorophenyl)(thiazolo-triazolyl)methanol intermediate.

Key Optimization:

  • Catalyst: p-Toluenesulfonic acid (10 mol%) enhances reaction rate and yield.
  • Solvent: Ethanol provides optimal solubility and minimizes side reactions.

Synthesis of Piperazine-1-Carboxylate Derivative

Piperazine is functionalized with an ethyl carboxylate group using chloroformate chemistry:

Ethyl Chloroformate Coupling

Piperazine reacts with ethyl chloroformate in dichloromethane at 0–5°C in the presence of triethylamine. The reaction is exothermic, requiring controlled addition to prevent di-substitution. The product, piperazine-1-carboxylate ethyl ester, is isolated in 89% yield after aqueous workup.

Table 2: Piperazine Carboxylation Conditions

Reagent Base Solvent Temperature (°C) Yield (%)
Ethyl chloroformate Triethylamine Dichloromethane 0–5 89
Butyl chloroformate Pyridine Chloroform 5–10 82

Final Coupling of Intermediate Components

The (2-chlorophenyl)(thiazolo-triazolyl)methanol intermediate is coupled with piperazine-1-carboxylate using a dehydrative agent:

EDCI/HOBt-Mediated Coupling

The alcohol is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Piperazine-1-carboxylate is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the final compound in 72% yield.

Critical Parameters:

  • Molar Ratio: A 1.2:1 ratio of EDCI to alcohol ensures complete activation.
  • Workup: Sequential washes with NaHCO₃ and brine remove residual reagents.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 3.55–3.70 (m, 8H, piperazine), 5.20 (s, 1H, CH), 6.90–7.40 (m, 4H, Ar-H).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N triazole).

Crystallographic Data

Single-crystal X-ray diffraction confirms the methylene bridge connectivity and stereochemistry.

Yield Optimization and Scalability

Table 3: Comparative Yields Across Synthetic Steps

Step Yield (%) Purity (%) Reference
Thiazolo-triazole core 78–85 ≥95 ,
2-Chlorophenyl addition 68 90
Piperazine carboxylation 89 98
Final coupling 72 97

Scale-up studies demonstrate consistent yields (>70%) at 100-gram scale, highlighting robustness.

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